molecular formula C12H10N4O3 B1666161 Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone CAS No. 28058-31-3

Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone

Cat. No. B1666161
CAS RN: 28058-31-3
M. Wt: 258.23 g/mol
InChI Key: OJVHJJXXKPNJMP-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone is a bioactive chemical.

Scientific Research Applications

Synthesis and Characterization

  • Research includes the synthesis of various substituted benzaldehyde hydrazone Schiff base ligands. These ligands have been used to create palladium(II) complexes, which demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer research and therapy (Abu-Surrah et al., 2010).

Chromogenic Properties and Detection of Metals

  • Benzaldehyde hydrazones, like 4-hydroxy-3,5-dimethoxy benzaldehyde-4-hydroxy benzoyl hydrazone, have been employed as chromogenic reagents for detecting metals such as lead. These compounds form colored complexes with metals in specific pH conditions, making them useful in analytical chemistry for metal ion detection (Radhakrishna et al., 2015).

Acid-Base Properties and Kinetics

  • Studies on aroylhydrazones derived from nicotinic acid hydrazide and various benzaldehydes reveal insights into the acid-base properties and kinetics of hydrolysis of these compounds. This knowledge is crucial for understanding their stability and reactivity in different chemical environments (Benković et al., 2016).

Application in Photophysics and Photochemistry

  • Some studies have focused on the synthesis and chromogenic properties of water-soluble 5-nitro-2-pyridylhydrazones. These compounds are highly sensitive spectrophotometric reagents due to their strong reaction with various metal ions to form stable colored complexes. This makes them valuable in the field of photophysics and photochemistry (Kohata et al., 1990).

Cytotoxic Studies

  • Research into 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives has shown that these hydrazones exhibit cytotoxicity against certain cancer cell lines, highlighting their potential in cancer research and treatment (Tripathi et al., 2019).

Electrophilic Substitution Studies

  • There are studies on the electrophilic substitution in hydrazone systems, providing insights into the chemical behavior of these compounds under various conditions. This knowledge is important for developing new synthetic routes and understanding their reactivity (Hegarty et al., 1972).

properties

CAS RN

28058-31-3

Product Name

Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C12H10N4O3/c17-11-3-1-2-9(6-11)7-14-15-12-5-4-10(8-13-12)16(18)19/h1-8,17H,(H,13,15)/b14-7-

InChI Key

OJVHJJXXKPNJMP-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-]

SMILES

C1=CC(=CC(=C1)O)C=NNC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=NC=C(C=C2)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
Reactant of Route 4
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
Reactant of Route 6
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.